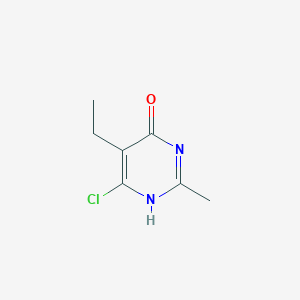
4-propan-2-yl-N-(3-pyridinyl)benzamide
Vue d'ensemble
Description
4-propan-2-yl-N-(3-pyridinyl)benzamide is a monoterpenoid.
Applications De Recherche Scientifique
Applications in Luminescence and Optical Properties
Pyridyl Substituted Benzamides with Aggregation Enhanced Emission A study on pyridyl substituted benzamides, specifically 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide and its counterpart with a pyridin-4-yl group, revealed their luminescent properties. These compounds exhibit luminescence in DMF solutions and solid states and form nano-aggregates in aqueous-DMF solutions with enhanced emission. The luminescence is influenced by the solvent's polarity, and these compounds exhibit reversible changes between crystalline and amorphous states upon grinding and annealing, respectively. This study highlights the potential use of such benzamide derivatives in optical applications due to their aggregation-enhanced emission and multi-stimuli responsive properties (Srivastava et al., 2017).
Applications in Medicinal Chemistry
Antimicrobial Properties of Substituted Benzamides A specific derivative, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized and studied for its antimicrobial properties. The research highlights the significance of heteroacyclic and benzamido heterocyclic compounds in medicinal and pharmaceutical chemistry due to their noticeable drug absorption and transmission effects (Tayade & Shekar, 2012).
Applications in Chemical Synthesis
Improved Synthesis Processes Research aimed at improving the synthesis process of 2-hydroxy-N-(pyridin-4-yl)benzamide was conducted, indicating that the compound can be synthesized with high yield under specific conditions. This showcases the importance of optimizing synthesis processes for such compounds to achieve higher efficiency and yield (Dian, 2010).
Applications in Analytical Chemistry
Capillary Electrophoresis for Substance Separation Nonaqueous capillary electrophoresis was developed to separate imatinib mesylate and related substances, including derivatives of N-(pyridin-3-yl)benzamide. The study underscores the role of these derivatives in enhancing analytical methods for the separation and identification of complex mixtures in pharmaceuticals (Ye et al., 2012).
Propriétés
Numéro CAS |
15088-88-7 |
|---|---|
Nom du produit |
4-propan-2-yl-N-(3-pyridinyl)benzamide |
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.3g/mol |
Nom IUPAC |
4-propan-2-yl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18) |
Clé InChI |
UXPRVYXRHDMOPP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Solubilité |
36 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]benzamide](/img/structure/B504732.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B504733.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(4-isopropylbenzoyl)thiourea](/img/structure/B504736.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B504737.png)
![3,4,5-triethoxy-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B504739.png)
![2-[(4-methoxybenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B504740.png)



![Ethyl 6-formyl-4-methyl-2-phenylfuro[3,2-b]pyrrole-5-carboxylate](/img/structure/B504754.png)

![N-[2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B504756.png)
![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B504757.png)
![5-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504759.png)